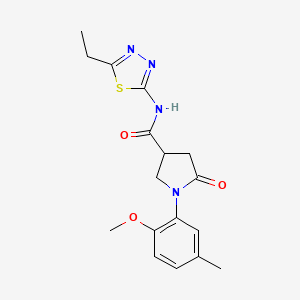![molecular formula C15H18N4S B4439278 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439278.png)
3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BPTT, is a heterocyclic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has a unique chemical structure that makes it an interesting subject of study.
Mechanism of Action
The mechanism of action of 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells, neurons, and pathogens. 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to interact with proteins involved in cell cycle regulation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects on cells and organisms. In cancer cells, 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth. In neurons, 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to improve synaptic plasticity and cognitive function. In pathogens, 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to disrupt cell membrane integrity and inhibit protein synthesis, leading to cell death.
Advantages and Limitations for Lab Experiments
3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for use in lab experiments, including its unique chemical structure, broad-spectrum activity against various diseases, and potential as a therapeutic agent. However, 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has limitations, including its low solubility in water, potential toxicity at high doses, and limited availability for research purposes.
Future Directions
There are several future directions for research on 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including:
1. Further investigation of the mechanism of action of 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in cancer cells, neurons, and pathogens.
2. Development of new synthesis methods for 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to improve yield and purity.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in animal models.
4. Exploration of the potential of 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for various diseases.
5. Investigation of the structure-activity relationship of 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its analogs.
Conclusion:
In conclusion, 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound for scientific research due to its unique chemical structure and potential as a therapeutic agent. Although further research is needed to fully understand its mechanism of action and potential applications, 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has already shown promising results in various fields of medicine.
Scientific Research Applications
3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have neuroprotective effects and improve cognitive function. In infectious disease research, 3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have antimicrobial activity against various pathogens.
properties
IUPAC Name |
3-butyl-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-2-3-9-13-16-17-15-19(13)18-14(20-15)11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMLMIJNKUCTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




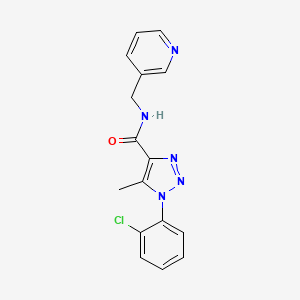
![[4-(2-tert-butylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4439198.png)
![3-amino-N-(2-hydroxy-5-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439199.png)
![1-{2-hydroxy-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4439211.png)

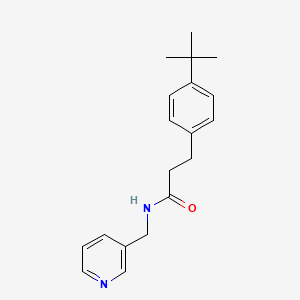
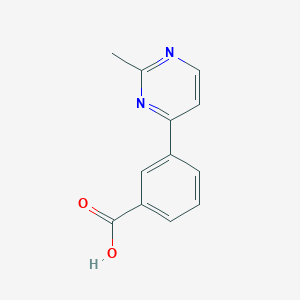
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4439224.png)
![N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439231.png)

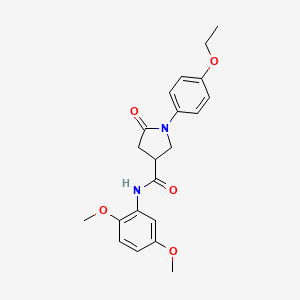
![N-(2-ethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439273.png)
